molecular formula C5H5BFNO2 B1333835 2-Fluoropyridine-5-boronic acid CAS No. 351019-18-6

2-Fluoropyridine-5-boronic acid

Cat. No. B1333835
Key on ui cas rn: 351019-18-6
M. Wt: 140.91 g/mol
InChI Key: OJBYZWHAPXIJID-UHFFFAOYSA-N
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Patent
US08609708B2

Procedure details

5-Bromo-2-fluoropyridine was treated with n-BuLi (1.6 M in hexanes, 19.5 mL, 31.3 mmol), triisopropyl borate (7.9 mL, 34.1 mmol) and HCl(aq) (2.7 N, 28.4 mL) as for 1 to give the title compound 2 (3.0 g, 74% yield) as a brown semi-solid: 1H NMR (CD3OD) δ 8.45 (br s, 1H), 8.21 (br s, 1H), 7.01 (m, 1H). This material was used directly in Suzuki cross coupling reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
Quantity
28.4 mL
Type
reactant
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.[Li]CCCC.[B:14](OC(C)C)([O:19]C(C)C)[O:15]C(C)C.Cl>>[B:14]([OH:19])([OH:15])[C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
19.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
7.9 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
28.4 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B(C1=CN=C(C=C1)F)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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